molecular formula C28H34N6O5S B2571197 6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-33-0

6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2571197
CAS No.: 689770-33-0
M. Wt: 566.68
InChI Key: ILZSVGCJJPSSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a quinazolin-4-one core substituted with morpholine, a sulfanylidene group, and a hexyl chain terminating in a 4-nitrophenyl-piperazine moiety. The quinazolinone scaffold is well-documented for its pharmacological relevance, including antibacterial, antimalarial, and analgesic activities . The morpholine and piperazine substituents enhance solubility and modulate receptor interactions, while the 4-nitrophenyl group may influence electronic properties and binding affinity. Synthetic routes for analogous compounds involve condensation reactions and acid-catalyzed cyclization, yielding products with moderate to high purity (e.g., 85% yield for a structurally related morpholine-piperazine hybrid) .

Properties

IUPAC Name

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O5S/c35-26(32-14-12-30(13-15-32)21-5-7-22(8-6-21)34(37)38)4-2-1-3-11-33-27(36)24-20-23(31-16-18-39-19-17-31)9-10-25(24)29-28(33)40/h5-10,20,24H,1-4,11-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLCKZMHVJZGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinazoline core substituted with morpholine and piperazine groups, along with a sulfanylidene functional group. The presence of the nitrophenyl moiety suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties. For instance, derivatives of piperazine and morpholine are often evaluated for their effectiveness against various bacterial strains. Studies have shown that similar compounds exhibit moderate to strong activity against pathogens such as Salmonella typhi and Staphylococcus aureus .
  • Anticancer Potential : The tetrahydroquinazoline framework is associated with anticancer activity. Research indicates that compounds containing this moiety can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound is expected to act as an inhibitor of key enzymes involved in metabolic pathways. For example, similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections .

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The morpholine and piperazine groups may facilitate binding to specific receptors or enzymes, altering their activity.
  • Inhibition of Signaling Pathways : By interacting with molecular targets such as protein kinases or transcription factors, the compound may disrupt critical signaling pathways involved in cell growth and survival .

Case Study 1: Antibacterial Screening

A study evaluated a series of compounds similar to the target molecule for antibacterial efficacy. The results indicated that compounds with a piperazine moiety exhibited significant inhibition against Escherichia coli and Bacillus subtilis, with IC50 values ranging from 0.5 to 5 µg/mL . This suggests that the target compound may also possess similar antibacterial properties.

Case Study 2: Anticancer Activity

In vitro studies on tetrahydroquinazoline derivatives revealed that certain analogs led to a reduction in viability of cancer cell lines by more than 70% at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways .

Data Tables

Biological Activity Target Pathogen/Condition IC50/Effectiveness
AntibacterialSalmonella typhiModerate (varies by derivative)
AnticancerVarious cancer cell lines>70% inhibition at 10 µM
Enzyme InhibitionAChEIC50 < 5 µg/mL

Scientific Research Applications

Table 1: Structural Features

ComponentStructure/Description
MorpholineA six-membered ring containing one nitrogen atom
PiperazineA six-membered ring with two nitrogen atoms
Nitro Group-NO2 group attached to the benzoyl moiety
SulfanylideneA sulfur atom contributing to reactivity

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly in oncology. Its structure suggests possible interactions with enzymes and receptors involved in tumor growth and other pathological processes.

  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes related to cancer progression. Studies have shown that similar compounds can modulate enzyme activity, leading to reduced tumor cell proliferation .
  • Receptor Modulation : The compound's ability to interact with various receptors could influence cellular signaling pathways, making it a candidate for drug development targeting neurological disorders and other conditions .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have been shown to possess antibacterial and antifungal activities . The nitrophenyl group is particularly noted for enhancing antimicrobial efficacy.

Neuropharmacology

Given the presence of piperazine moieties, this compound is being explored for its potential neuropharmacological effects. Piperazine derivatives have historically been associated with antipsychotic activity and modulation of neurotransmitter systems .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinazoline showed significant antitumor activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation . The compound's structural similarity suggests it may exhibit comparable effects.

Case Study 2: Antimicrobial Efficacy

In a series of experiments conducted on bacterial strains, compounds similar to the target molecule were tested for their antimicrobial properties. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting the potential of this compound in developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

  • 6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one : Difference: The piperazine substituent is 4-pyridin-2-yl instead of 4-nitrophenyl.
  • 1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one : Difference: Replaces the quinazolinone core with a thiazole ring. Impact: Thiazole derivatives often exhibit distinct pharmacokinetic profiles, such as increased membrane permeability compared to quinazolinones.

Pharmacological Context

Quinazolin-4-one derivatives, such as 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, demonstrate potent analgesic activity via µ-opioid receptor (µOR) interactions, with docking scores comparable to morphine and fentanyl . The target compound’s 4-nitrophenyl-piperazine moiety may similarly engage µOR or other targets, though experimental validation is required.

Molecular Similarity Metrics

  • Tanimoto and Dice Indices : Structural similarity between the target compound and its analogues can be quantified using these metrics. For example, Morgan fingerprints (radius = 2) may reveal >70% similarity to pyridin-2-yl and nitrophenyl variants, suggesting overlapping bioactivity profiles .
  • QSAR Models : The compound’s electron-withdrawing nitro group may place it outside the applicability domain (AD) of models trained on pyridinyl derivatives, necessitating customized predictions .

Bioactivity and Docking Insights

Predicted Interactions

  • µ-Opioid Receptor: Analogous quinazolinones show hydrogen bonding with µOR residues (e.g., Tyr148, Asp147) via sulfanylidene and morpholine groups . The nitro group may enhance π-π stacking with aromatic residues.

Comparative Docking Affinity

Compound Substituent Predicted ∆G (kcal/mol) Target Protein
Target Compound 4-Nitrophenyl -9.2 (estimated) µOR, Kinases
Pyridin-2-yl Analog Pyridin-2-yl -8.7 µOR
3a-(4-Chlorophenyl) Analog 4-Chlorophenyl -10.1 µOR

Note: Values for the target compound are extrapolated from structural analogues.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed for the preparation of morpholine- and piperazine-containing heterocycles like this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the morpholine core via cyclization of ethanolamine derivatives under acidic conditions .
  • Step 2 : Introduction of the piperazine-nitrophenyl moiety through nucleophilic substitution or coupling reactions, often using palladium catalysts for aryl-amine bond formation .
  • Step 3 : Sulfanylidene incorporation via thiolation reactions with reagents like Lawesson’s reagent or phosphorus pentasulfide .
  • Validation : Intermediate purity is confirmed using HPLC (≥95% purity thresholds per pharmacopeial guidelines) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C29H _{29}H _{33}N6O _{6}O _{4}S $).
  • FTIR : Peaks at 1650–1700 cm1^{-1} for carbonyl groups and 1250–1300 cm1^{-1} for sulfanylidene .

Q. What pharmacological activities are associated with morpholine and piperazine derivatives in related compounds?

  • Methodological Answer : Precedent data suggest:

  • CNS Modulation : Morpholine derivatives exhibit antidepressant and antiemetic activity via serotonin receptor interactions .
  • Antimicrobial Potential : Piperazine-nitrophenyl motifs in analogs show inhibition against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Experimental Design : In vitro assays (e.g., enzyme inhibition, bacterial growth curves) should be prioritized for initial screening .

Advanced Research Questions

Q. How can catalytic reductive cyclization be optimized for synthesizing the tetrahydroquinazolinone core?

  • Methodological Answer :

  • Catalytic Systems : Palladium/charcoal with formic acid as a CO surrogate under H2_2 atmosphere (yields ~70–85%) .
  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nitroarene reactivity .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., nitro group reduction) .

Q. What strategies address solubility challenges in in vivo studies of this hydrophobic compound?

  • Methodological Answer :

  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions (particle size <200 nm) to improve bioavailability .
  • Co-solvents : Ethanol/Cremophor EL mixtures (1:4 v/v) for intravenous administration .
  • Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and compare with logP predictions (e.g., ClogP ~4.5) .

Q. How do structural modifications to the piperazine-nitrophenyl moiety affect target selectivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups on the phenyl ring.
  • Binding Assays : Use radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} receptors) to quantify affinity shifts .
  • Computational Modeling : Docking studies with AutoDock Vina to predict interactions with active sites (e.g., serotonin transporter S1 pocket) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of morpholine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Control Experiments : Replicate studies with identical cell lines (e.g., HEK-293 for receptor assays) and purity thresholds (>95%) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-study variability .

Q. What analytical methods validate the absence of process-related impurities in bulk batches?

  • Methodological Answer :

  • HPLC-DAD : Use C18 columns (Chromolith®) with gradient elution (acetonitrile/0.1% TFA) to detect impurities at 0.1% levels .
  • LC-MS/MS : Identify trace impurities (e.g., dealkylated byproducts) via fragmentation patterns .
  • Pharmacopeial Standards : Adhere to ICH Q3A guidelines for residual solvents and elemental impurities (e.g., Pd <10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.